molecular formula C6H10O5 B1456932 1,4-Anhydro-beta-D-glucopyranose CAS No. 24516-44-7

1,4-Anhydro-beta-D-glucopyranose

Cat. No.: B1456932
CAS No.: 24516-44-7
M. Wt: 162.14 g/mol
InChI Key: GLVSHLOSMXGRKX-UKFBFLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-beta-D-glucopyranose is primarily produced through the pyrolysis of lignocellulosic biomass. The process involves the thermal decomposition of cellulose in the absence of oxygen, leading to the formation of levoglucosan along with other anhydrosugars . The pyrolysis is typically carried out at temperatures ranging from 300°C to 350°C, and the yield can be significantly improved by impregnating the cellulose with acids such as phosphoric acid or sulfuric acid .

Industrial Production Methods

The industrial production of this compound involves the fast pyrolysis of lignocellulosic biomass followed by a series of purification steps. A novel bio-oil recovery system is used to concentrate levoglucosan along with other anhydrosugars, sugars, and phenolic compounds in a non-aqueous fraction. Liquid-liquid water extraction separates the sugar-rich solubilized carbohydrates from non-soluble phenolic compounds. The solubilized carbohydrate fraction is then filtered and crystallized to obtain pure levoglucosan .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anhydro-beta-D-glucopyranose is unique due to its high yield during pyrolysis and its versatility as a chemical platform. Its ability to form valuable intermediates such as levoglucosenone and its applications in various fields make it a highly valuable compound .

Properties

IUPAC Name

(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSHLOSMXGRKX-UKFBFLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-beta-D-glucopyranose
Reactant of Route 2
1,4-Anhydro-beta-D-glucopyranose
Reactant of Route 3
1,4-Anhydro-beta-D-glucopyranose
Reactant of Route 4
1,4-Anhydro-beta-D-glucopyranose
Reactant of Route 5
1,4-Anhydro-beta-D-glucopyranose
Reactant of Route 6
1,4-Anhydro-beta-D-glucopyranose

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